

Bismuth(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Bismuth(III)
trifluoromethanesulfonate*

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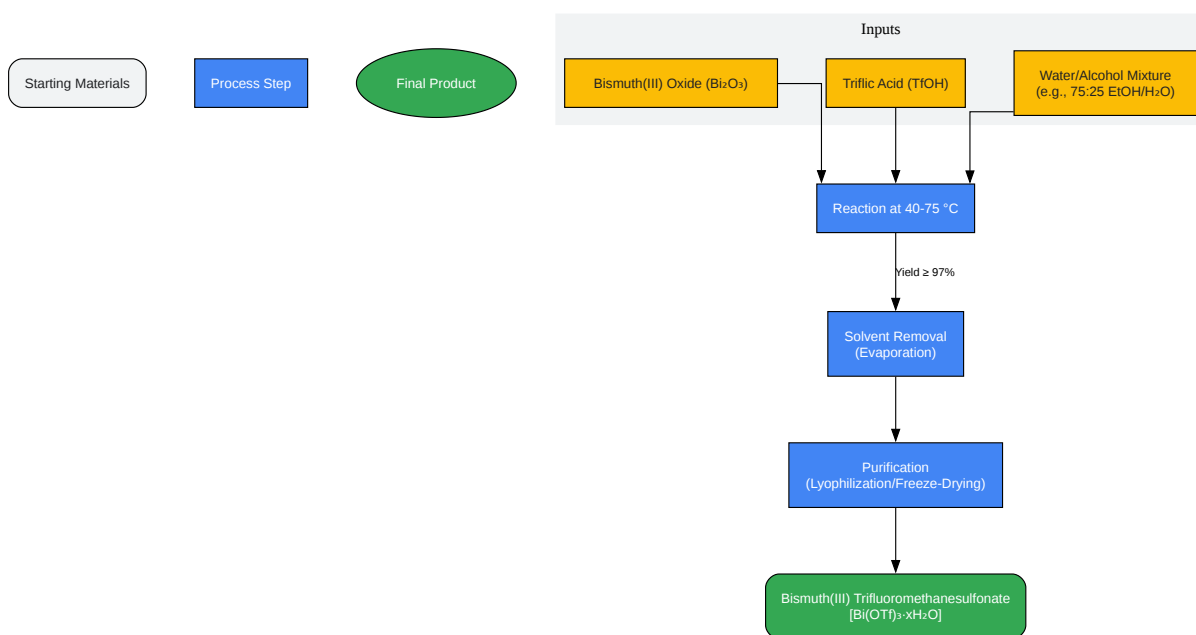
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for **Bismuth(III) Trifluoromethanesulfonate**, also known as Bismuth(III) triflate or $\text{Bi}(\text{OTf})_3$. As a versatile and powerful Lewis acid, $\text{Bi}(\text{OTf})_3$ has garnered significant attention in organic synthesis due to its catalytic efficiency, stability, and relatively low toxicity compared to other heavy metal catalysts.^{[1][2]}

Synthesis of Bismuth(III) Trifluoromethanesulfonate

Bismuth(III) trifluoromethanesulfonate is a white, hygroscopic solid that is stable in air up to 100 °C.^{[3][4]} It is typically prepared as a hydrate and heating to obtain the anhydrous form can lead to decomposition.^[2] The most common and practical laboratory-scale synthesis involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.^{[2][5]} An alternative method involves the protodemetalation of triphenylbismuth.^[6]

The synthesis from bismuth oxide is advantageous due to the low cost and non-toxic nature of the starting material.^[2] The reaction is typically performed in a mixed solvent system to facilitate a quantitative reaction under mild conditions.^[5]



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Caption: General workflow for the synthesis of $\text{Bi}(\text{OTf})_3$ from Bi_2O_3 .

Experimental Protocols

Synthesis from Bismuth(III) Oxide and Triflic Acid

This protocol is adapted from a patented method for preparing hydrated **bismuth(III) trifluoromethanesulfonate**.[\[5\]](#)

Materials:

- Bismuth trioxide (Bi_2O_3)
- Triflic acid ($\text{CF}_3\text{SO}_3\text{H}$)
- Ethanol (EtOH)
- Deionized Water

Procedure:

- To a round-bottomed flask, add 2.293 g (4.921 mmol) of bismuth trioxide (Bi_2O_3).
- Add 35 ml of an ethanol/water mixture with a volume ratio of 75:25.
- Slowly add 4.452 g (29.666 mmol) of triflic acid to the suspension. A $\text{CF}_3\text{SO}_3\text{H}/\text{Bi}_2\text{O}_3$ molar ratio of approximately 6:1 is recommended.[\[5\]](#)
- Heat the reaction mixture to a temperature between 60 and 70 °C and maintain for a sufficient time to ensure complete reaction.[\[5\]](#) The reaction yield for the conversion is typically greater than or equal to 97%.[\[5\]](#)
- After the reaction is complete, remove the solvent via evaporation under reduced pressure.
- The resulting crude product is then purified by lyophilization (freeze-drying) to yield a white solid.[\[5\]](#) The final product is generally obtained in a hydrated form, such as $\text{Bi}(\text{OTf})_3 \cdot 4\text{H}_2\text{O}$.[\[5\]](#)

Characterization Data

Bismuth(III) trifluoromethanesulfonate is characterized by its distinct physical properties and spectroscopic data.

Physical and Chemical Properties

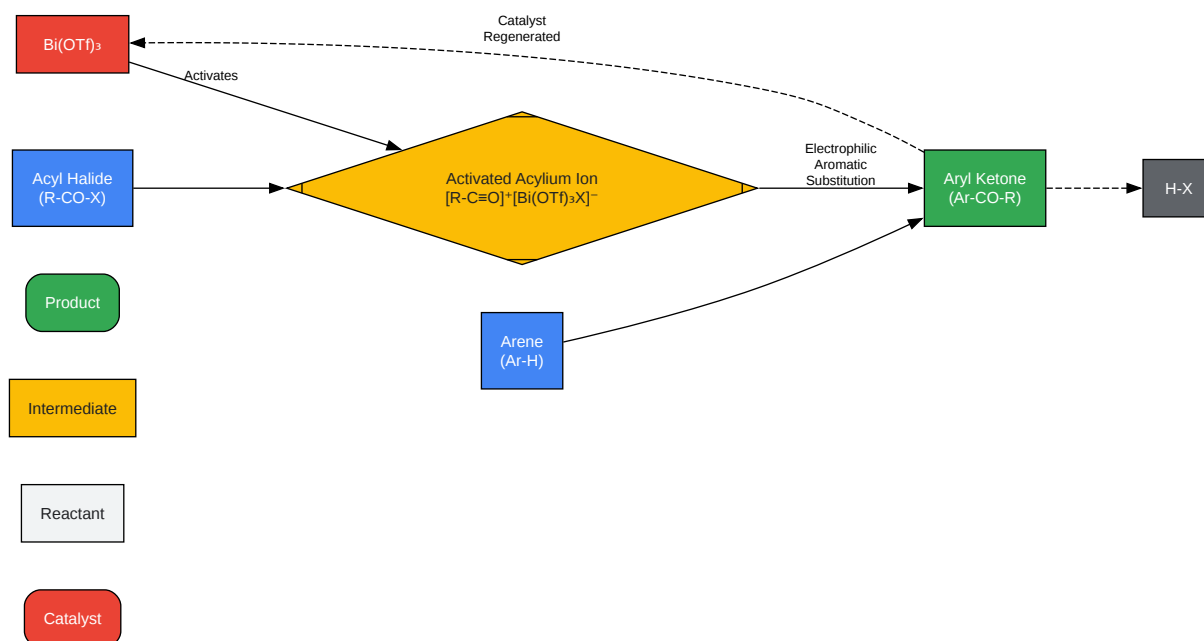
Property	Value	Reference(s)
Appearance	White to off-white, hygroscopic powder	[1][3][4]
Molecular Formula	$C_3BiF_9O_9S_3$	[1][3]
Molecular Weight	656.19 g/mol	[3]
Melting Point	>300 °C (decomposes)	
Solubility	Soluble in DMSO, DMF, acetonitrile, dioxane	[3][7]
Thermal Stability	Decomposes in two steps: 100-400 °C (to $Bi_2O_2SO_4$) and 400-600 °C (to Bi_2O_3)	[3]

Spectroscopic Data

Technique	Data	Reference(s)
^{13}C NMR (50.3 MHz, d_6 -acetone)	δ = 120 ppm (quad., 1J $^{13}C/^{19}F$ = 321 Hz)	[5]
^{19}F NMR (75.4 MHz, d_6 -acetone)	δ = 0.84 ppm (relative to CF_3COOH)	[5]
Solid-State ^{209}Bi NMR	A single bismuth site is observed, consistent with the crystal structure of the nonaquaquabismuth cation $[Bi(H_2O)_9]^{3+}$.	[8]
Infrared (IR) Spectroscopy (Nujol)	ν = 3450-3550 cm^{-1} (m, O-H stretch from hydration), 1230-1290 cm^{-1} (vs), 1180 cm^{-1} (s), 1034 cm^{-1} (s), 1028 cm^{-1} (sh), 650 cm^{-1} (sh), 643 cm^{-1} (s)	[5]

Catalytic Application: Lewis Acid Catalysis

$\text{Bi}(\text{OTf})_3$ is a highly effective Lewis acid catalyst for a wide range of organic transformations, including Friedel-Crafts acylations, glycosylations, and Mukaiyama aldol reactions.[6][7][9] The strong electron-withdrawing triflate groups enhance the Lewis acidity of the bismuth center.[2]



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Caption: Role of $\text{Bi}(\text{OTf})_3$ in a Friedel-Crafts acylation reaction.

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